molecular formula C24H29N5O2S B11249148 2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11249148
M. Wt: 451.6 g/mol
InChI Key: AANPURGUMOQGNC-UHFFFAOYSA-N
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Description

6-METHYL-N-PHENYL-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that combines a pyrimidine core with a piperazine ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-N-PHENYL-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-methyl-2-chloropyrimidine with N-phenylpiperazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-N-PHENYL-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

6-METHYL-N-PHENYL-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-METHYL-N-PHENYL-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-N-PHENYL-2-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, plays a crucial role in its reactivity and interaction with biological targets.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

6-methyl-N-phenyl-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C24H29N5O2S/c1-17-14-18(2)23(19(3)15-17)32(30,31)29-12-10-28(11-13-29)24-25-20(4)16-22(27-24)26-21-8-6-5-7-9-21/h5-9,14-16H,10-13H2,1-4H3,(H,25,26,27)

InChI Key

AANPURGUMOQGNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C)C

Origin of Product

United States

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